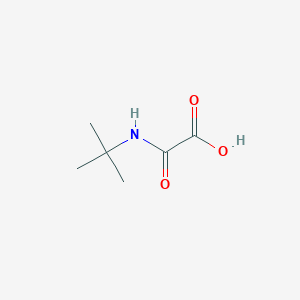

(Tert-butylamino)(oxo)acetic acid

Description

Properties

IUPAC Name |

2-(tert-butylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)7-4(8)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCATNGVUSFCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409287 | |

| Record name | (tert-butylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169772-25-2 | |

| Record name | (tert-butylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Byproduct Formation

Side products like tert-butylurea arise from over-alkylation. Mitigation includes:

Purification Difficulties

The compound’s polarity complicates isolation. Solutions include:

-

Hybrid Solvent Systems: Cyclohexane/ethyl acetate (60:40) enhances chromatographic resolution.

-

Recrystallization: Hexane/ethyl acetate mixtures yield crystalline products.

Emerging Innovations

Recent patents disclose microwave-assisted synthesis, reducing reaction times to 15–30 minutes with yields exceeding 85% . Additionally, enzymatic methods using lipases show promise for eco-friendly production, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

(Tert-butylamino)(oxo)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium tr

Biological Activity

(Tert-butylamino)(oxo)acetic acid (TB-OAA), with the molecular formula C₆H₁₁NO₃, is an organic compound characterized by its unique structure, which includes a tert-butylamino group and an oxoacetic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and synthetic applications.

Chemical Structure and Properties

TB-OAA features a tert-butylamino group attached to an oxoacetic acid framework, which includes both a carboxylic acid (-COOH) and a ketone (C=O) functional group. These structural elements contribute to its reactivity and biological properties. The compound is known for its ability to serve as a building block in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical development.

Biological Activity

Research indicates that TB-OAA exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that TB-OAA possesses antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents.

- Synthesis of Heterocycles : TB-OAA has been utilized in the synthesis of diversely substituted pyrazoles, which are significant in medicinal chemistry due to their diverse biological activities.

Table 1: Summary of Biological Activities of TB-OAA

| Biological Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various microbial strains |

| Heterocycle Synthesis | Serves as a precursor for synthesizing pyrazoles and other heterocycles |

| Potential Anticancer Effects | Preliminary studies suggest possible anticancer properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Tetrahedron Letters highlighted the synthesis of pyrazoles from TB-OAA, showcasing its utility in creating compounds with potential antimicrobial properties. The study emphasized the effectiveness of these derivatives against specific bacterial strains.

- Synthesis Applications : TB-OAA has been involved in various multi-component reactions (MCRs) that lead to novel compounds with enhanced biological activities. For instance, its application in Ugi-tetrazole reactions has resulted in the formation of amino acid-tetrazole libraries with promising biological profiles .

- Computer-Aided Predictions : Recent advancements in computer-aided prediction tools have allowed researchers to analyze the biological activity spectra of TB-OAA. Such predictions indicate potential activities across various biological targets, further supporting its significance in drug discovery .

Table 2: Comparison of TB-OAA with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Oxo-2-(phenylamino)acetic acid | Contains a phenyl group instead of tert-butyl | Different substitution pattern |

| 2-Amino-2-(tert-butyl)acetic acid | Lacks the oxo group | More basic character |

| 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepin-1-yl acetate | Contains a benzazepine structure | More complex cyclic structure |

Scientific Research Applications

Medicinal Chemistry

Synthesis of Heterocyclic Compounds:

One of the primary applications of (tert-butylamino)(oxo)acetic acid is in the synthesis of heterocyclic compounds, particularly pyrazoles. A study published in Tetrahedron Letters demonstrated its use in a one-pot synthesis of diversely substituted pyrazoles from this compound and α-halo ketones, highlighting its utility in developing compounds with potential pharmaceutical applications.

Biological Activity:

Research indicates that this compound exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Its derivatives are being explored for their potential therapeutic effects, which could lead to the development of new drugs.

Biochemical Research

Enzyme Inhibition Studies:

The compound is being investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Analytical Chemistry Applications:

In analytical chemistry, this compound can serve as a reagent for the detection and quantification of other compounds in complex mixtures. Its reactivity can be harnessed in various analytical techniques, including chromatography and mass spectrometry .

Synthetic Organic Chemistry

Building Block for Complex Molecules:

this compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its ability to participate in various chemical reactions makes it an essential intermediate in synthetic pathways leading to pharmaceuticals and agrochemicals .

Comparative Analysis with Similar Compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Oxo-2-(phenylamino)acetic acid | Contains a phenyl group instead of tert-butyl | Different substitution pattern |

| 2-Amino-2-(tert-butyl)acetic acid | Lacks the oxo group | More basic character |

| 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepin-1-yl acetate | Contains a benzazepine structure | More complex cyclic structure |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially providing distinct biological activities and chemical reactivities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The tert-butylamino and oxo groups confer unique steric and electronic properties to the molecule. Below is a comparative analysis with analogous oxo-acetic acid derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Features |

|---|---|---|---|---|

| (tert-Butylamino)(oxo)acetic acid | C₆H₁₁NO₃ | 145.16 | tert-butylamino | Bulky tert-butyl group enhances steric hindrance; potential metabolic stability . |

| (Ethylamino)(oxo)acetic acid | C₄H₇NO₃ | 117.10 | ethylamino | Smaller alkyl chain reduces steric hindrance; selective LDHC4 inhibitor (anticancer research) . |

| (3-Fluorophenyl)aminoacetic acid | C₈H₆FNO₃ | 183.14 | 3-fluorophenylamino | Aromatic ring and fluorine increase lipophilicity; used in drug intermediate synthesis . |

| (4-Methylphenyl)(oxo)acetic acid | C₉H₈O₃ | 164.16 | 4-methylphenyl | Aromatic substituent enhances electronic effects; precursor for dyes/pigments . |

Key Observations:

- Lipophilicity : Aromatic substituents (e.g., fluorophenyl or methylphenyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Biological Activity: The ethylamino derivative exhibits 10-fold selective inhibition against LDHC4, a lactate dehydrogenase isoform implicated in cancer, whereas bulky tert-butyl or aromatic analogs lack reported enzyme inhibition data .

Computational and Spectroscopic Studies

- (4-Hydroxyphenyl)aminoacetic acid was analyzed using MP2/6-31G(d) methods, revealing intramolecular hydrogen bonding between the hydroxyl and oxo groups—a feature absent in the tert-butylamino analog .

- The tert-butyl compound’s IR and Raman spectra remain unstudied, highlighting a gap in its physicochemical characterization .

Q & A

Basic: What synthetic methodologies are established for (tert-butylamino)(oxo)acetic acid, and how can reaction conditions be optimized for improved yields?

Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A photostimulated SRN1 mechanism in DMSO under UV irradiation (60–90 min) using ketone enolate ions as nucleophiles has been reported for analogous ε-oxo acids . Optimization involves:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates due to stabilization of ionic intermediates .

- Photoinitiation time : Extended irradiation (up to 90 min) improves electron transfer efficiency but may require quenching to prevent side reactions .

- Work-up : Ethyl acetate extraction and glacial acetic acid treatment facilitate isolation of intermediates .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.2–1.4 ppm for CH3) and oxoacetic acid protons (δ ~3.5–4.0 ppm for NH, δ ~8–10 ppm for COOH) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 145.1564 (C6H11NO3) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Basic: What are the stability considerations for this compound under varying storage and experimental conditions?

Answer:

- Storage : Store at –20°C in inert atmospheres to prevent hydrolysis of the tert-butyl group or oxidation of the oxoacetate moiety .

- pH sensitivity : Avoid prolonged exposure to strong acids/bases, which may cleave the tert-butylamino group .

- Light sensitivity : Protect from UV light during synthesis to avoid unintended radical reactions .

Advanced: How does this compound participate in SRN1 reactions for synthesizing heterocycles like 3-benzazepin-2-ones?

Answer:

In photostimulated SRN1 mechanisms, the compound acts as a nucleophile or intermediate. For example:

- Step 1 : Reaction with ketone enolate ions forms ε-oxo acids via single-electron transfer (SET) under UV light .

- Step 2 : Condensation with ammonium acetate in glacial acetic acid yields 3-benzazepin-2-ones, with yields influenced by steric effects of the tert-butyl group .

- Key factors : Enolate basicity, solvent polarity, and irradiation time govern product distribution .

Advanced: What mechanistic insights explain the reactivity of this compound with ketone enolates or amines?

Answer:

- Steric effects : The bulky tert-butyl group slows nucleophilic attack but enhances regioselectivity in condensations .

- Electronic effects : The oxoacetate moiety acts as an electron-deficient center, facilitating nucleophilic addition by amines or enolates .

- Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamic products (e.g., cyclic amides), while shorter times yield kinetic intermediates .

Advanced: How can researchers address contradictions in reported yields for reactions involving this compound?

Answer:

Discrepancies often arise from:

- Reagent purity : Trace water in DMSO reduces enolate availability, lowering yields. Use anhydrous conditions and molecular sieves .

- Catalyst loading : Substoichiometric acetic acid (5–10 mol%) improves selectivity in condensation steps .

- Analytical validation : Cross-check yields via HPLC or GC-MS to account for unreacted starting material .

Advanced: What computational methods predict the reactivity of this compound in complex syntheses?

Answer:

- DFT calculations : Model transition states for nucleophilic attack on the oxoacetate group, accounting for steric hindrance from the tert-butyl moiety .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Docking studies : Predict binding affinity with enzymes (e.g., carboxylases) for biocatalytic applications .

Advanced: How is this compound utilized in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

Answer:

- Bioactive intermediates : The compound serves as a precursor for peptidomimetics (e.g., tert-butyl-protected amino acids) in drug discovery .

- MOF synthesis : Carboxylate groups coordinate with metals (e.g., Fe³⁺, Cu²⁺) to form porous frameworks for catalysis or gas storage .

- Chiral resolution : Use enantiopure tert-butyl derivatives to induce asymmetry in heterocycle synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.